molecular formula C₁₇H₁₆N₆O₂ B560538 TLR7-agonist-1 CAS No. 1642857-69-9

TLR7-agonist-1

Cat. No. B560538
M. Wt: 336.35
InChI Key: FVKOYFLAKSGBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .

Scientific Research Applications

Vaccine Adjuvant

  • Field : Immunology
  • Application : TLR7-agonist-1 has been used as an adjuvant in various vaccine platforms, including influenza and SARS-CoV-2 vaccines . It enhances the immune response to the vaccine, making it more effective .
  • Method : The TLR7-agonist-1 is incorporated into the vaccine formulation. Its controlled release minimizes toxic side effects and induces early cross-reactivity for influenza subtypes and SARS-CoV-2 variants .
  • Results : The use of TLR7-agonist-1 as an adjuvant has shown promising results in enhancing the efficacy of vaccines .

Cancer Immunotherapy

  • Field : Oncology
  • Application : TLR7-agonist-1 has been used in cancer immunotherapy, particularly in the development of cancer vaccines . It has also been used in combination with other therapies such as chemotherapeutic drugs, radiation, and other immunotherapies .
  • Method : TLR7-agonist-1 is used as a functional adjuvant in cancer vaccines. It is also used in an autologous cancer vaccine leveraging membrane-bound Mannan-BAM .
  • Results : The use of TLR7-agonist-1 in cancer immunotherapy has shown promising results in treating different types of cancers .

Nanoparticle-Based Drug Delivery

  • Field : Nanomedicine
  • Application : TLR7-agonist-1 has been incorporated into nanoparticles for enhanced efficacy in immune checkpoint therapy .
  • Method : The TLR7-agonist-1 is encapsulated in nanoparticles, which allows for sustained release and continuous immune stimulation using low drug doses in the local microenvironment .
  • Results : This strategy has shown effectiveness against multiple tumor types, including colon, pancreatic, and glioblastoma .

Synthesis of Novel TLR7 Agonistic Triazole Tethered Imidazoquinolines

  • Field : Biochemistry
  • Application : TLR7-agonist-1 has been used in the synthesis of novel TLR7 agonistic triazole tethered imidazoquinolines . These molecules target TLR7/8 receptors and have a pro-inflammatory immune response .
  • Method : The TLR7-agonist-1 is used in the synthesis of a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety .
  • Results : The synthesized analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .

Anti-Tumor Activity

  • Field : Oncology
  • Application : TLR7-agonist-1 has shown potential benefits in oncotherapy, including inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The use of TLR7-agonist-1 has exhibited a series of potential benefits in oncotherapy .

Safety And Hazards

TLR7-agonist-1 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOYFLAKSGBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TLR7-agonist-1

Citations

For This Compound
26
Citations
D Kaushik, S Dhingra, MT Patil, S Piplani… - Human Vaccines & …, 2020 - Taylor & Francis
Better adjuvants are needed for vaccines against seasonal influenza. TLR7 agonists are potent activators of innate immune responses and thereby may be promising adjuvants. Among …
Number of citations: 14 www.tandfonline.com
A Mukherjee, D Raychaudhuri, BP Sinha… - Journal of Medicinal …, 2020 - ACS Publications
… In summary, we have been able to define minimal structural requirements in a purine scaffold TLR7 agonist 1 and identify a singular “chemical switch” in the scaffold that could transform …
Number of citations: 18 pubs.acs.org
E Yoo, ACD Salyer, MJH Brush, Y Li… - Bioconjugate …, 2018 - ACS Publications
Immunogens carried in lymphatic fluid drain via afferent vessels into regional lymph nodes and facilitate the efficient induction of appropriate immune responses. The lymphatic system …
Number of citations: 24 pubs.acs.org
S Guzelj, M Weiss, B Slutter, R Frkanec… - Journal of medicinal …, 2022 - ACS Publications
… Chemical structures of the TLR7 agonist 1, the NOD2 agonist 2, and the conjugated NOD2/… acetic acid gave 7, which was hydrolyzed with sodium hydroxide to afford the TLR7 agonist 1. …
Number of citations: 6 pubs.acs.org
V Salvi, V Gianello, S Busatto, P Bergese, L Andreoli… - JCI insight, 2018 - ncbi.nlm.nih.gov
The excessive production of type I IFNs is a hallmark and a main pathogenic mechanism of many autoimmune diseases, including systemic lupus erythematosus (SLE). In these …
Number of citations: 98 www.ncbi.nlm.nih.gov
M Koupenova, HA Corkrey, O Vitseva, G Manni… - Nature …, 2019 - nature.com
Influenza infection increases the incidence of myocardial infarction but the reason is unknown. Platelets mediate vascular occlusion through thrombotic functions but are also …
Number of citations: 244 www.nature.com
S Caielli, S Athale, B Domic, E Murat… - Journal of Experimental …, 2016 - rupress.org
Autoantibodies against nucleic acids and excessive type I interferon (IFN) are hallmarks of human systemic lupus erythematosus (SLE). We previously reported that SLE neutrophils …
Number of citations: 383 rupress.org
S Grassin-Delyle, C Abrial, H Salvator… - Journal of innate …, 2020 - karger.com
Background: The Toll-like receptor (TLR) family is involved in the recognition of and response to microbial infections. These receptors are expressed in leukocytes. TLR stimulation …
Number of citations: 88 karger.com
C Liu, C Han, J Liu - Oncology Research Featuring Preclinical …, 2019 - ingentaconnect.com
Toll-like receptors (TLRs) are associated with tumor growth and immunosuppression, as well as apoptosis and immune system activation. TLRs can activate apoptosis and innate and …
Number of citations: 25 www.ingentaconnect.com
LB Dall, B Deleuran, LJ Østergaard, M Mardahl… - Lupus, 2022 - journals.sagepub.com
Aim Current treatment of Systemic Lupus Erythematosus (SLE) is suboptimal and causes broad immunosuppression. Therapeutic use of helminths or helminth products has been …
Number of citations: 6 journals.sagepub.com

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